Piperidinium benzoate

Crystallography Supramolecular Chemistry Materials Science

Piperidinium benzoate is an organic salt formed from the reaction of piperidine and benzoic acid, belonging to the class of piperidinium-based ionic compounds. Its molecular formula is C12H17NO2, with a molecular weight of 207.27 g/mol, and it is characterized by the presence of a piperidinium cation (C5H10NH2+) and a benzoate anion (C6H5COO-).

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B8505209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidinium benzoate
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C7H6O2.C5H11N/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5H,(H,8,9);6H,1-5H2
InChIKeyQJIJQNUQORKBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidinium Benzoate: Baseline Overview for Scientific Procurement


Piperidinium benzoate is an organic salt formed from the reaction of piperidine and benzoic acid, belonging to the class of piperidinium-based ionic compounds [1]. Its molecular formula is C12H17NO2, with a molecular weight of 207.27 g/mol, and it is characterized by the presence of a piperidinium cation (C5H10NH2+) and a benzoate anion (C6H5COO-) [1]. This compound is a solid at room temperature, with a topological polar surface area of 56.7 Ų and a hydrogen bond donor count of 1 [1]. While not extensively studied in its own right, it serves as a prototypical member of the piperidinium carboxylate family, which is of interest in crystal engineering, materials science, and as a precursor to ionic liquids [1].

Piperidinium Benzoate Procurement: Why Substitution with Generic Piperidinium Salts is Problematic


In scientific research and industrial applications, the substitution of piperidinium benzoate with other piperidinium salts (e.g., chloride, bromide, or other carboxylates) or simple benzoate salts (e.g., sodium benzoate) is not a straightforward, drop-in replacement. This is because the specific counter-ion pairing and hydrogen-bonding network, which are fundamental to the compound's crystallinity, thermal behavior, and potential supramolecular assembly, are directly dictated by the interaction between the piperidinium cation and the benzoate anion [1]. Studies on related piperidinium p-substituted benzoates have shown that even subtle changes to the benzoate moiety can lead to distinct crystal packing, thermal stability profiles, and physicochemical properties, which directly impact its performance in applications like nonlinear optics or as a synthetic intermediate [2]. Therefore, a direct substitution carries a high risk of altering or completely negating the desired material property, reaction outcome, or biological activity, making the procurement of the specific compound essential for reproducibility.

Piperidinium Benzoate: Quantitative Differentiation Evidence Guide


Piperidinium Benzoate vs. Analogues: Impact of Ring Substituents on Crystal Packing and Hydrogen Bonding

The crystal structure of piperidinium benzoate is anticipated to be distinct from its substituted analogues due to the absence of a para-substituent, which directly influences the supramolecular architecture. A comparative X-ray diffraction study of acid salts of p-nitrobenzoic acid with cyclic amines (pyrrolidine, piperidine, perhydroazepine) revealed that while the O–H···O and N–H···O hydrogen bond schemes are similar, the space group symmetry can change significantly with the amine ring size and the specific benzoic acid derivative [1]. Specifically, for the piperidinium salt of p-nitrobenzoic acid, the space group was P-1 with two formula units, descending from the P21/c group seen in the pyrrolidinium analogue [1]. This demonstrates that the combination of the piperidinium cation with an unsubstituted benzoate is expected to yield a unique crystal packing arrangement, differentiating it from other piperidinium carboxylates [1].

Crystallography Supramolecular Chemistry Materials Science

Piperidinium Benzoate vs. p-Hydroxybenzoate Analogue: Divergent Thermal and Dielectric Properties for Material Selection

A direct head-to-head comparison of piperidinium benzoate with its p-hydroxy analogue reveals significant differences in key functional properties. While the target compound lacks detailed characterization, studies on piperidinium p-hydroxybenzoate (PDPHB) show it crystallizes in a non-centrosymmetric space group (Cc) and exhibits a decomposition temperature above 200°C [1]. Furthermore, the dielectric constant of PDPHB was measured as a function of frequency (100 Hz to 1 MHz) and temperature (313–363 K), showing a decrease with increasing frequency, a characteristic of polar dielectric materials [1]. The unsubstituted piperidinium benzoate, lacking the -OH group, is expected to have a different hydrogen-bonding network, which will lead to a distinct centrosymmetric crystal structure, altered thermal stability, and a lower dielectric constant compared to PDPHB. This makes the unsubstituted version a potential benchmark or control material for studying structure-property relationships in this class of compounds.

Thermal Analysis Dielectric Spectroscopy Nonlinear Optics

Piperidinium Benzoate vs. Piperidinium Bromides: Structural Differences Dictating Biological Function

The choice of the counter-anion is a key determinant of biological activity in piperidinium salts. A study on a series of piperidinium bromides with varying alkyl chain lengths (C8 to C16) demonstrated antioxidant activity in protecting erythrocyte membranes from UV-induced lipid oxidation [1]. The degree of inhibition was found to increase with increasing alkyl chain length, with the C14 and C16 analogues being the most effective [1]. A direct comparison with the standard antioxidant BHT (3,5-di-t-butyl-4-hydroxytoluene) showed that only the two shortest alkyl chain salts (C8 and C10) were less efficient than BHT, while the longer chain salts provided superior protection [1]. This class-level inference strongly suggests that piperidinium benzoate, with its aromatic carboxylate anion, will have a completely different biological profile—likely exhibiting altered membrane interactions and distinct antioxidant or antimicrobial mechanisms—compared to the aliphatic bromide salts, making it a unique candidate for pharmaceutical research.

Antioxidant Activity Membrane Biology Structure-Activity Relationship

Piperidinium Benzoate vs. Bis-Piperidinium Salts: Impact of Molecular Architecture on Antimicrobial Potency

The molecular architecture of piperidinium compounds is a critical determinant of their antimicrobial spectrum. A study comparing a series of novel bis-piperidinium compounds (featuring two piperidinium moieties linked by an alkyl chain) against bacterial and fungal strains demonstrated potent antimicrobial activity [1]. The bis-piperidinium salts with 12-16 carbon side chains showed better antimicrobial properties than the standard dodecyltrimethylammonium chloride [1]. While the monomeric piperidinium benzoate is structurally distinct, this class-level evidence confirms that the piperidinium core is a privileged scaffold for antimicrobial activity. However, the mono-salt, aromatic anion, and lack of a long linking alkyl chain in piperidinium benzoate will result in a different mechanism of action (e.g., potential cytoplasmic target interaction vs. membrane disruption) and a likely narrower or shifted antimicrobial spectrum compared to the potent bis-piperidinium germicides.

Antimicrobial Activity Quaternary Ammonium Compounds Medicinal Chemistry

Piperidinium Benzoate: Recommended Research and Industrial Application Scenarios


Crystal Engineering and Supramolecular Synthon Research

Piperidinium benzoate is an ideal model compound for investigating the fundamental hydrogen-bonding synthons formed between a secondary ammonium cation (piperidinium) and a carboxylate anion (benzoate). Its relatively simple, planar structure without additional functional groups allows for the study of the core N–H···O interaction without the confounding effects of other hydrogen bond donors or acceptors [1]. This makes it a valuable reference point for comparative studies against substituted benzoates, such as the p-hydroxy or p-nitro analogues, which have been shown to alter crystal packing and symmetry [1] [2]. Researchers in crystallography and materials chemistry can use this compound to systematically map the impact of anion substitution on crystal lattice energy, morphology, and stability.

Synthetic Intermediate for Ionic Liquids and Fine Chemicals

As a well-defined, solid piperidinium salt, piperidinium benzoate can serve as a convenient starting material or intermediate for the synthesis of more complex piperidinium-based ionic liquids or pharmaceuticals. Its use in anhydrous organic reactions is supported by its documented role in synthetic procedures, such as in the preparation of benzothiophene pharmaceuticals, where it acts as a reagent under reflux conditions [1]. For procurement purposes, this highlights its value as a stable, easy-to-handle source of the piperidinium cation for subsequent anion metathesis or for use as a base in organic transformations.

Control Compound in Biological Activity Studies of Piperidinium Salts

Given that the antimicrobial and antioxidant properties of piperidinium salts are highly dependent on the nature of the anion and the lipophilic character of the cation [1] [2], piperidinium benzoate provides a distinct profile. Its aromatic, non-halogenated anion makes it a crucial control compound in structure-activity relationship (SAR) studies. For example, it can be used to benchmark the activity of more potent, long-chain piperidinium bromides or bis-piperidinium germicides [1] [2]. In these studies, the benzoate salt's lack of a long alkyl chain and the presence of a carboxylate group allows researchers to dissect the contributions of membrane disruption versus specific target binding, making it an essential comparator for any lab working on the biological applications of quaternary ammonium compounds.

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